Ethyl 2-[(2,2-diphenylacetyl)amino]benzoate
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Overview
Description
Ethyl 2-[(2,2-diphenylacetyl)amino]benzoate is a chemical compound with the molecular formula C23H21NO3 and a molar mass of 359.41774 g/mol . It is known for its unique structure, which includes an ethyl ester group, a diphenylacetyl group, and an amino benzoate moiety. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(diphenylacetyl)amino]benzoate typically involves the reaction of ethyl 2-aminobenzoate with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of ethyl 2-[(diphenylacetyl)amino]benzoate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,2-diphenylacetyl)amino]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The carbonyl group in the diphenylacetyl moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Hydrolysis: 2-[(diphenylacetyl)amino]benzoic acid and ethanol.
Reduction: 2-[(diphenylhydroxymethyl)amino]benzoate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-[(2,2-diphenylacetyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(diphenylacetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylacetyl group may play a crucial role in binding to these targets, while the amino benzoate moiety can influence the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 2-[(2,2-diphenylacetyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 2-aminobenzoate: Lacks the diphenylacetyl group, resulting in different chemical properties and reactivity.
Diphenylacetic acid: Does not contain the amino benzoate moiety, leading to distinct biological activities.
Benzocaine: A well-known local anesthetic with a similar ester structure but different substituents.
The uniqueness of ethyl 2-[(diphenylacetyl)amino]benzoate lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in the individual components or other related compounds .
Properties
Molecular Formula |
C23H21NO3 |
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Molecular Weight |
359.4g/mol |
IUPAC Name |
ethyl 2-[(2,2-diphenylacetyl)amino]benzoate |
InChI |
InChI=1S/C23H21NO3/c1-2-27-23(26)19-15-9-10-16-20(19)24-22(25)21(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16,21H,2H2,1H3,(H,24,25) |
InChI Key |
JZIHGJKJULIHMB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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